4-Heptenal, (4Z)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

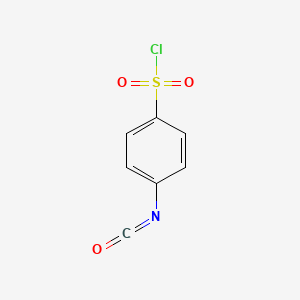

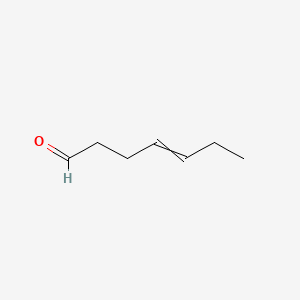

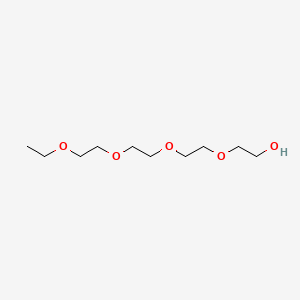

4-Heptenal, (4Z)- is an organic compound with the chemical formula C₇H₁₂O . It belongs to the class of aldehydes and is characterized by a hepten-1-al structure. The (4Z) notation indicates that the double bond is in the cis configuration, resulting in a linear arrangement of the carbon atoms.

Synthesis Analysis

The synthesis of 4-Heptenal, (4Z)- can be achieved through various methods, including oxidation of heptene or hydroformylation of 1-heptene . These processes yield the aldehyde functional group at the desired position.

Molecular Structure Analysis

The molecular structure of 4-Heptenal, (4Z)- consists of a seven-carbon chain with an aldehyde group (–CHO) at one end. The cis configuration of the double bond ensures linearity in the molecule.

Chemical Reactions Analysis

- Oxidation : 4-Heptenal can undergo oxidation reactions, leading to the formation of carboxylic acids (e.g., heptanoic acid).

- Reduction : Reduction of the aldehyde group results in the corresponding alcohol (heptanol).

- Reaction with Amines : It can react with primary amines to form imines.

- Reaction with Grignard Reagents : Grignard reagents can add to the carbonyl group, yielding secondary alcohols.

Physical And Chemical Properties Analysis

- Physical State : 4-Heptenal appears as a colorless liquid .

- Odor : It emits a pungent, fruity odor reminiscent of green apples.

- Boiling Point : The boiling point is approximately 170°C .

- Solubility : It is sparingly soluble in water but dissolves well in organic solvents.

Wissenschaftliche Forschungsanwendungen

Flavor and Aroma in Foods : 4-Heptenal has been identified as a compound contributing to the flavor and aroma in beef and mutton tallow. It is characterized by a "green" odor and, at high dilution, described as tallowy, creamy, and butterscotch-like (Hoffmann & Meijboom, 1968).

Chemical Reactions with Biological Compounds : The reactivity of 4-Heptenal derivatives with histidine residues has been studied, demonstrating the formation of Michael adducts. This research is significant for understanding the chemical interactions of 4-Heptenal in biological systems (Zamora et al., 1999).

Catalysis in Organic Chemistry : 4-Heptenal is a product in the hydroformylation of 1,5-hexadiene, catalyzed by Rhodium complexes. This finding is pertinent in organic synthesis and industrial chemistry, demonstrating 4-Heptenal's role as a product in catalytic processes (Trzeciak & Ziółkowski, 1994).

Neuroprotection and Biochemistry : The scavenging properties of Phenelzine against lipid peroxidation-derived aldehydes like 4-Heptenal are linked to neuroprotection in traumatic brain injury. This demonstrates the potential therapeutic applications of compounds that interact with 4-Heptenal (Singh et al., 2013).

Lipid Peroxidation in Human Diseases : Studies on 4-Hydroxynonenal, a related aldehyde, have shown its involvement in various pathophysiological conditions due to its reactivity and role in oxidative stress. This research provides insight into the potential impact of similar compounds like 4-Heptenal in human health (Poli et al., 2008).

Metabolism in Hepatocytes : The metabolic fate of 4-Hydroxynonenal in hepatocytes, a cell type with a rapid degradation pathway for such compounds, has been investigated. This research offers an understanding of how cells metabolize aldehydes like 4-Heptenal (Siems et al., 1997).

Safety And Hazards

- Flammability : 4-Heptenal is flammable ; handle with care.

- Irritant : It may cause skin and eye irritation.

- Toxicity : Limited information is available on its toxicity; precautionary measures are advisable.

Zukünftige Richtungen

- Biological Studies : Investigate its potential biological activities, including antioxidant properties or interactions with cellular components.

- Applications : Explore applications in flavor and fragrance industries.

- Green Synthesis : Develop environmentally friendly synthetic routes.

Eigenschaften

CAS-Nummer |

62238-34-0 |

|---|---|

Produktname |

4-Heptenal, (4Z)- |

Molekularformel |

C7H12O |

Molekulargewicht |

112.17 g/mol |

IUPAC-Name |

hept-4-enal |

InChI |

InChI=1S/C7H12O/c1-2-3-4-5-6-7-8/h3-4,7H,2,5-6H2,1H3 |

InChI-Schlüssel |

VVGOCOMZRGWHPI-UHFFFAOYSA-N |

SMILES |

CCC=CCCC=O |

Kanonische SMILES |

CCC=CCCC=O |

Dichte |

0.843-0.855 |

Andere CAS-Nummern |

6728-31-0 |

Physikalische Beschreibung |

slightly yellow liquid with a fatty, green odou |

Piktogramme |

Flammable; Irritant |

Löslichkeit |

soluble in alcohol and most fixed oils; insoluble in wate |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Naphthalenecarboxamide, N-(4-chloro-2-methylphenyl)-4-[(4-chloro-2-methylphenyl)azo]-3-hydroxy-](/img/structure/B1596452.png)

![2,2'-[Cyclohexylidenebis[(2-methyl-4,1-phenylene)azo]]bis[4-cyclohexylphenol]](/img/structure/B1596453.png)